

Application Notes and Protocols: AF 594 NHS Ester in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 594 NHS ester

Cat. No.: B15556368

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Alexa Fluor™ 594 (AF 594) NHS ester in super-resolution microscopy, specifically focusing on Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.

Introduction to AF 594 in Super-Resolution Imaging

Alexa Fluor™ 594 (AF 594) is a bright and photostable red-fluorescent dye well-suited for advanced imaging techniques that surpass the diffraction limit of light microscopy.^{[1][2][3]} Its N-hydroxysuccinimidyl (NHS) ester form is a widely used reagent for covalently labeling primary amines on proteins, such as antibodies, enabling specific targeting of cellular structures.^{[2][4]} The photophysical properties of AF 594 make it a versatile probe for both STORM and STED applications, offering high quantum yield and pH insensitivity over a broad range.^{[2][3][5]}

Data Presentation

Table 1: Properties of AF 594 Fluorophore

Property	Value	Reference
Excitation Maximum	~590 nm	[1][6]
Emission Maximum	~617-618 nm	[2][6]
Extinction Coefficient	~92,000 - 115,000 M ⁻¹ cm ⁻¹	[1][4]
Quantum Yield	~0.66	[1]
Recommended Excitation Lasers	561 nm, 594 nm	[2][3]
Recommended STED Depletion Lasers	660 nm, 775 nm	[7][8][9]
pH Sensitivity	Insensitive in the range of pH 4-10	[1][2]

Table 2: Recommended Reagents and Conditions for Antibody Conjugation

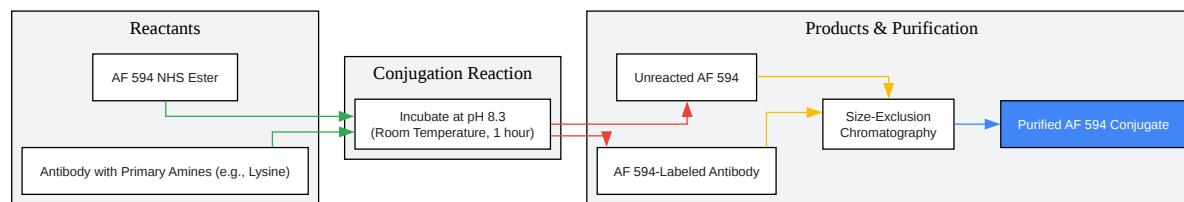
Parameter	Recommendation	Reference
Antibody Buffer	Amine-free (e.g., PBS, Borate, Carbonate)	[10]
pH for Conjugation	7.0 - 9.0	[2][5][11]
Antibody Concentration	1-2 mg/mL	[10][12]
Molar Ratio (Dye:Antibody)	3:1 to 15:1 (optimization recommended)	[10]
Reaction Time	1 hour at room temperature	[10]
Quenching Reagent	1 M Tris-HCl or Glycine (final conc. 50-100 mM)	[10]

Table 3: Key Components for STORM Imaging Buffer

Component	Stock Concentration	Final Concentration/Amo unt	Reference
Buffer A	10 mM Tris (pH 8.0) + 50 mM NaCl	-	[13]
Buffer B	50 mM Tris (pH 8.0) + 10 mM NaCl + 10% Glucose	620-690 μ L	[13]
GLOX Solution	14 mg Glucose Oxidase + 50 μ L Catalase in 200 μ L Buffer A	7 μ L	[13]
MEA (Cysteamine)	1 M	70 μ L	[13]
2-Mercaptoethanol	-	7 μ L	[13]

Experimental Protocols

Protocol 1: Antibody Conjugation with AF 594 NHS Ester


This protocol describes the covalent labeling of an antibody with **AF 594 NHS ester**.

Materials:

- Purified antibody (1-2 mg/mL in amine-free buffer like PBS)
- **AF 594 NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Quenching Buffer: 1 M Tris-HCl, pH 7.4
- Purification column (e.g., Zeba™ Spin Desalting Columns)

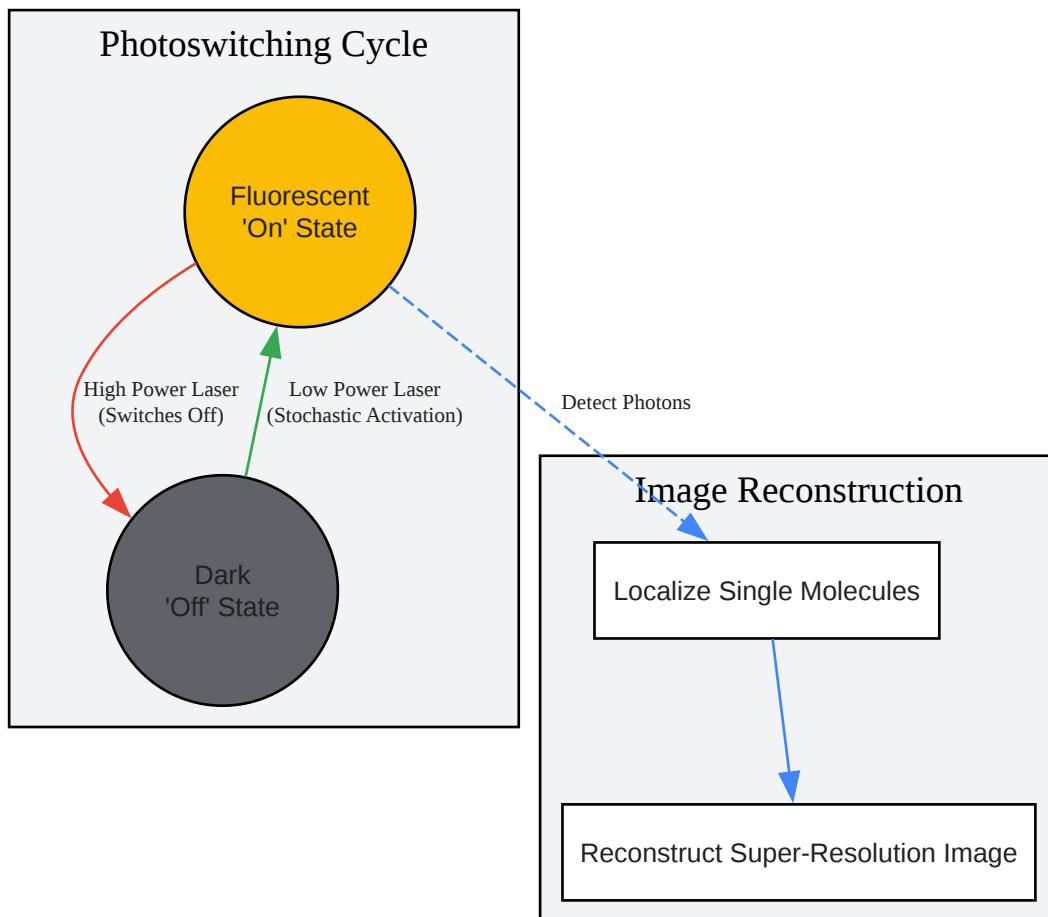
Procedure:

- Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers (e.g., BSA), it must be purified.[10]
- Dye Preparation: Dissolve the **AF 594 NHS ester** in DMSO to a concentration of 10 mg/mL. [10]
- Reaction Setup: Adjust the antibody concentration to 1-2 mg/mL with the Reaction Buffer.
- Conjugation: Add the dissolved **AF 594 NHS ester** to the antibody solution. The molar ratio of dye to antibody should be optimized, starting with a range of 3:1 to 15:1.[10]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle stirring.[10]
- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.[10]
- Purification: Separate the labeled antibody from the unreacted dye using a desalting column according to the manufacturer's instructions.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 590 nm (for AF 594).
- Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.[14]

[Click to download full resolution via product page](#)*Antibody conjugation workflow.*

Protocol 2: Sample Preparation for STORM Imaging

This protocol provides a general workflow for preparing fixed cells for dSTORM imaging.


Materials:

- Cells grown on #1.5 glass-bottom dishes or coverslips.[13]
- Fixation Buffer: 3% Paraformaldehyde (PFA) and 0.1% Glutaraldehyde in PBS.[13][15]
- Permeabilization Buffer: 0.2% Triton™ X-100 in PBS.[15]
- Blocking Buffer: 10% Normal Goat Serum (NGS) in PBS.[15]
- Primary antibody and AF 594-conjugated secondary antibody.
- STORM Imaging Buffer (see Table 3 for components).

Procedure:

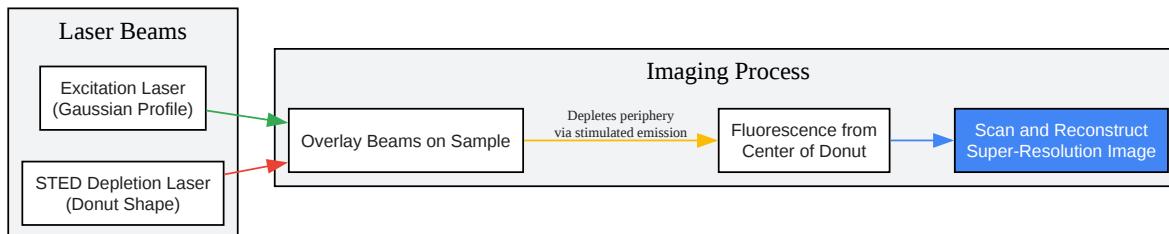
- Fixation: Fix the cells with Fixation Buffer for 10 minutes at room temperature.[15]
- Reduction: Reduce autofluorescence from glutaraldehyde by incubating with 0.1% sodium borohydride (NaBH₄) in PBS for 7 minutes.[15]
- Washing: Wash the cells three times with PBS.[15]
- Permeabilization: Permeabilize the cells with Permeabilization Buffer for 15 minutes.[15]
- Blocking: Block non-specific antibody binding with Blocking Buffer for at least 90 minutes.[15]
- Primary Antibody Incubation: Incubate with the primary antibody diluted in 5% NGS in PBS for 60 minutes.[15]
- Washing: Wash three times with PBS.

- Secondary Antibody Incubation: Incubate with the AF 594-conjugated secondary antibody diluted in 5% NGS in PBS for 45-60 minutes in the dark.
- Washing: Wash three times with PBS.
- Post-fixation (Optional): To better immobilize the antibodies, you can post-fix with 3% PFA for 5-10 minutes.
- Imaging: Immediately before imaging, replace the PBS with freshly prepared STORM Imaging Buffer.[13]

[Click to download full resolution via product page](#)

Principle of STORM imaging.

Protocol 3: Sample Preparation for STED Imaging


This protocol outlines the key steps for preparing samples for STED microscopy.

Materials:

- Cells grown on #1.5 coverslips (0.170 ± 0.01 mm thick).[8][16]
- Fixation Buffer (e.g., 2-4% PFA in PBS).
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS).[17]
- Blocking Buffer (e.g., 5% BSA in PBS).
- Primary antibody and AF 594-conjugated secondary antibody.
- Mounting Medium: A medium with a refractive index matched to the immersion oil (e.g., Prolong™ Diamond, Mowiol).[8][18]

Procedure:

- Sample Preparation: Follow steps 1-9 from the STORM sample preparation protocol (fixation, permeabilization, blocking, and antibody incubations). Ensure optimal antibody concentrations to achieve a high density of fluorophores.
- Mounting: After the final washes, carefully mount the coverslip onto a microscope slide using a suitable mounting medium.[8] Avoid trapping air bubbles.
- Curing: Allow the mounting medium to cure completely, which can take 24-48 hours, to achieve the optimal refractive index.[7]
- Sealing: Seal the edges of the coverslip with nail polish to prevent drying and movement.[7][16]
- Imaging: The sample is now ready for STED imaging. Use an appropriate excitation laser (e.g., 594 nm) and a depletion laser with a donut-shaped beam (e.g., 660 nm or 775 nm) to achieve super-resolution.[7][8][9]

[Click to download full resolution via product page](#)

Principle of STED microscopy.

Concluding Remarks

AF 594 NHS ester is a robust and versatile tool for super-resolution microscopy. Its bright fluorescence and photostability make it suitable for the demanding conditions of both STORM and STED imaging.^{[1][2][3]} Careful optimization of antibody conjugation, sample labeling, and the specific imaging buffer or mounting medium is crucial for achieving high-quality super-resolved images. The protocols provided here serve as a comprehensive starting point for researchers aiming to utilize AF 594 in their advanced microscopy experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 295348-87-7 | Alexa Fluor 594 NHS Ester| Alexa Fluor 594 meta-isomer;APDye 594 NHS Ester;BP Fluor 594 NHS Ester;TFAX 594, SE|BioChemPartner [biochempartner.com]
- 2. XFD594 NHS Ester | AAT Bioquest [aatbio.com]
- 3. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. vectorlabs.com [vectorlabs.com]

- 6. APDy 594 NHS Ester | Alexa Fluor 594 NHS Ester equivalent | AxisPharm [axispharm.com]
- 7. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 8. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. furthlab.xyz [furthlab.xyz]
- 11. lumiprobe.com [lumiprobe.com]
- 12. bocsci.com [bocsci.com]
- 13. augusta.edu [augusta.edu]
- 14. abcam.com [abcam.com]
- 15. mvi-inc.com [mvi-inc.com]
- 16. mcgill.ca [mcgill.ca]
- 17. abberior.rocks [abberior.rocks]
- 18. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- To cite this document: BenchChem. [Application Notes and Protocols: AF 594 NHS Ester in Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556368#af-594-nhs-ester-in-super-resolution-microscopy-storm-sted]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com